diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide
Description
Oxanorbornene System Nomenclature and Background
The oxanorbornene structural framework represents a fundamental bicyclic system characterized by the presence of an oxygen atom integrated into the norbornene skeleton, creating a seven-membered heterocyclic bridge. The systematic nomenclature "7-oxabicyclo[2.2.1]hept-5-ene" reflects the precise structural arrangement where the oxygen atom occupies the bridging position, connecting carbons 1 and 4 of the bicyclic framework. This nomenclatural designation follows International Union of Pure and Applied Chemistry conventions, with the bracketed numbers [2.2.1] indicating the ring connectivity pattern and the "hept-5-ene" portion specifying the seven-membered system with a double bond at the 5-position.
The oxanorbornene system emerges primarily through Diels-Alder cycloaddition reactions between furan derivatives and appropriate dienophiles, establishing a well-defined synthetic pathway for accessing these heterocyclic structures. The reaction between furan and various nitroacrylate derivatives has proven particularly effective for generating oxanorbornene scaffolds with predictable stereochemical outcomes. These cycloaddition processes typically yield mixtures of endo and exo stereoisomers, with the stereochemical preference dependent upon reaction conditions and catalyst selection. The resulting oxanorbornene products serve as versatile synthetic intermediates, capable of undergoing diverse transformations while maintaining their rigid bicyclic architecture.
Historical development of oxanorbornene chemistry traces back to early investigations of hetero-Diels-Alder reactions, where researchers recognized the potential for incorporating heteroatoms into classic cycloaddition frameworks. The oxo-Diels-Alder reaction, first reported in 1949 using 2-methylpenta-1,3-diene and formaldehyde, established the foundation for subsequent developments in heterocyclic cycloaddition chemistry. These early investigations demonstrated the feasibility of constructing oxygen-containing bicyclic systems through concerted pericyclic processes, laying groundwork for more sophisticated applications in complex molecule synthesis.
| Property | Specification |
|---|---|
| Systematic Name | 7-oxabicyclo[2.2.1]hept-5-ene |
| Ring System | Bicyclic with oxygen bridge |
| Nomenclature Pattern | [2.2.1] connectivity |
| Primary Synthesis | Diels-Alder cycloaddition |
| Stereochemical Variants | endo/exo isomers |
Positioning within Cyclic β-Amino Acid Chemical Space
Cyclic β-amino acids constitute a specialized class of non-proteinogenic amino acids characterized by their constrained conformational properties and unique structural features. These compounds differ fundamentally from conventional α-amino acids through the presence of an additional methylene unit between the amino and carboxyl functionalities, creating a β-amino acid framework with enhanced conformational rigidity when incorporated into cyclic systems. The diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide exemplifies this structural classification through its integration of both the oxanorbornene heterocyclic framework and the characteristic β-amino acid substitution pattern.
The conformational constraints imposed by cyclic β-amino acid structures provide significant advantages in peptide design and synthesis applications. Research has demonstrated that oligomers or short polymers constructed from cyclic β-amino acids can adopt well-defined secondary structures analogous to those observed in natural peptides. This structural behavior stems from the restricted conformational freedom inherent in cyclic systems, which limits the accessible φ and ψ dihedral angles to specific regions of conformational space. Crystal structure analyses of cyclic β-amino acids reveal that their conformational preferences typically fall within the allowed regions of the glycine Ramachandran map, reflecting their unique geometric constraints.
The incorporation of cyclic β-amino acids into peptide structures has shown remarkable effects on both biological activity and stability profiles. Studies investigating macrocyclic peptides containing cyclic β-amino acids have demonstrated enhanced serum stability with half-lives extending to over 168 hours, compared to conventional peptides that typically degrade within minutes to hours. The specific example of (1S,2S)-2-aminocyclohexane carboxylic acid incorporated into macrocyclic peptides targeting severe acute respiratory syndrome coronavirus 2 main protease showed inhibitory activities with half-maximal inhibitory concentration values in the nanomolar range. These findings underscore the significant contributions of cyclic β-amino acid residues to both binding affinity and proteolytic resistance in peptide therapeutics.
Recent investigations have extended the application of cyclic β-amino acids beyond simple peptide modification to include complex synthetic methodologies such as stereoselective Ugi reactions. The development of novel oxanorbornene β-amino acid derivatives for use in stereoselective multi-component reactions demonstrates the versatility of these structural motifs in advanced synthetic chemistry. These applications leverage the inherent stereochemical information present in the bicyclic framework to direct the outcome of subsequent transformations, enabling access to complex molecular architectures with high stereochemical fidelity.
| Characteristic | Cyclic β-Amino Acids | Conventional α-Amino Acids |
|---|---|---|
| Methylene Units | Additional CH₂ between amino and carboxyl | Direct connection |
| Conformational Freedom | Highly restricted | Relatively flexible |
| Ramachandran Space | Limited to glycine-like regions | Broader conformational access |
| Peptide Stability | Enhanced (>168 hours) | Reduced (minutes to hours) |
| Secondary Structure | Well-defined, rigid | Variable, flexible |
Historical Context of Development and Discovery
The historical development of this compound and related oxanorbornene β-amino acid derivatives reflects the convergence of several important synthetic chemistry research streams spanning multiple decades. The foundational work in hetero-Diels-Alder chemistry, particularly the oxo-Diels-Alder reaction first reported in 1949, established the conceptual framework for incorporating heteroatoms into cycloaddition products. This early research demonstrated the feasibility of constructing oxygen-containing bicyclic systems through concerted pericyclic processes, though the specific application to amino acid synthesis would not emerge until significantly later.
The recognition that oxanorbornene adducts derived from Diels-Alder reactions could serve as versatile templates for amino acid synthesis represented a crucial advancement in the field. Researchers identified that the bicyclic oxanorbornene cycloadduct, particularly those derived from reactions between furan and ethyl nitroacrylate, could be elaborated to yield desired amino acid targets through complementary oxidative processes coupled with base-promoted ring fragmentation. This synthetic strategy provided access to novel hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid and related structures.
The specific development of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives emerged from systematic investigations into stereocontrolled synthesis methodologies. Research groups explored the application of both endo and exo nitro adducts as templates for accessing various functionalized heterocyclic amino acid derivatives. The preparation of specific stereoisomers, including the diexo variant, required careful optimization of reaction conditions and catalyst selection to achieve desired stereochemical outcomes.
Recent developments in ring-opening metathesis polymerization chemistry have expanded the applications of oxanorbornene derivatives, including amino acid-functionalized variants. The synthesis of alkyl esters prepared through Steglich esterification of thermodynamically controlled exo,exo Diels-Alder adducts has enabled access to bio-derivable tricyclic oxanorbornene analogs suitable for polymerization applications. These developments have demonstrated the potential for incorporating functional amino acid moieties into polymer backbones while maintaining the desirable properties associated with oxanorbornene monomers.
The evolution of synthetic methodologies for accessing these compounds has paralleled broader developments in asymmetric synthesis and stereochemical control. The development of stereoselective Ugi reactions starting from oxanorbornene β-amino acid derivatives represents a significant advancement in multi-component reaction chemistry. These methodologies enable the construction of complex bicyclic peptidomimetics with high stereochemical fidelity, expanding the accessible chemical space for drug discovery and materials science applications.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound embodies several key principles of heterocyclic chemistry that contribute to its significance within this chemical domain. The compound's bicyclic framework incorporates an oxygen heteroatom in a bridging position, creating a rigid seven-membered ring system that constrains molecular geometry and influences reactivity patterns. This structural arrangement places the oxygen atom in a position where it can participate in both inductive and mesomeric electronic effects, modulating the reactivity of adjacent carbon centers and influencing the overall electronic distribution within the molecule.
The specific stereochemical designation "diexo" reflects the spatial arrangement of substituents relative to the bicyclic framework, indicating that both the amino and carboxamide functionalities adopt exo orientations with respect to the oxanorbornene bridge. This stereochemical arrangement has profound implications for the compound's conformational behavior and its interactions with other molecules, as the exo configuration typically results in reduced steric hindrance and enhanced accessibility of functional groups for subsequent chemical transformations. The stereochemical control achieved in accessing these specific isomers demonstrates advanced understanding of stereoselective synthesis principles and the ability to manipulate reaction conditions to favor desired stereochemical outcomes.
The integration of amino acid functionality within the oxanorbornene framework creates a unique structural motif that combines the conformational rigidity of bicyclic systems with the chemical versatility of amino acid derivatives. The presence of both amino and carboxamide functionalities within the same molecule provides multiple sites for hydrogen bonding interactions and coordination to metal centers, expanding the potential applications of this compound in supramolecular chemistry and catalysis. The rigid bicyclic scaffold serves to preorganize these functional groups in defined spatial arrangements, potentially enhancing their effectiveness in molecular recognition processes.
Recent applications in ring-rearrangement metathesis reactions have demonstrated the synthetic utility of related oxanorbornene derivatives containing propargyl functionalities. These compounds undergo complex rearrangement processes involving ring-opening metathesis followed by ring-closing enyne metathesis, yielding diverse products depending upon catalyst selection and reaction conditions. The successful application of these methodologies to amino acid-functionalized oxanorbornene derivatives suggests potential for extending similar transformations to the diexo-3-amino variant, opening new avenues for synthetic methodology development.
The heterocyclic nature of the oxanorbornene framework also influences the compound's electronic properties and spectroscopic characteristics. The presence of the oxygen heteroatom affects both nuclear magnetic resonance chemical shifts and infrared absorption frequencies, providing diagnostic spectroscopic signatures that facilitate structural identification and purity assessment. These spectroscopic properties, combined with the compound's crystalline nature, enable detailed structural characterization through multiple analytical techniques.
| Structural Feature | Chemical Significance |
|---|---|
| Bicyclic Framework | Conformational rigidity and constraint |
| Oxygen Bridge | Electronic modulation and coordination site |
| diexo Stereochemistry | Reduced steric hindrance and accessibility |
| Amino Acid Functionality | Hydrogen bonding and molecular recognition |
| Crystalline Form | Enhanced stability and purification |
Properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXSENPKHNTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588774 | |
| Record name | 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885096-06-0 | |
| Record name | 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Route: Diels-Alder Cycloaddition
The cornerstone of the preparation is the Diels-Alder reaction between a furan derivative and an unsaturated carboxylic acid derivative:
-
- Furan or substituted furan derivatives (e.g., 2-methylfuran)
- Unsaturated carboxylic acid derivatives such as acrylic acid esters or propiolates (e.g., methyl-3-bromopropiolate)
-
- Typically performed in the presence of Lewis acids to catalyze the cycloaddition.
- Mild conditions without the need for high pressure or temperature are preferred.
- Reaction times are significantly reduced compared to earlier methods, with improved yields.
-
- Formation of the bicyclic 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid framework.
- The regio- and stereoselectivity of the Diels-Alder reaction is crucial to obtain the diexo isomer.
Functional Group Transformations to Introduce Amino and Amide Groups
Following the cycloaddition step, key transformations are applied to install the amino and carboxamide groups:
-
- Conversion of carboxylic acid derivatives (esters or acids) to amides is typically achieved by reaction with ammonia or amine sources under mild conditions.
- This step yields the carboxamide functionality at the 2-position of the bicyclic system.
-
- Introduction of the amino group at the 3-position can be accomplished via nucleophilic substitution or reductive amination techniques depending on the intermediate functionalities.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Traditional Methods | Improved Method (Patent US6677464B2) | Example Method (PubMed 18007537) |
|---|---|---|---|
| Reaction Time | Up to 75 days | Shortened to days or hours | Hours to days |
| Yield | 33-48% | High yield under mild conditions | Efficient regioselective yield |
| Reaction Conditions | High temperature, pressure reactors | Mild temperature, no pressure | Mild acid hydrolysis for ketal cleavage |
| Number of Steps | Multiple steps including ester hydrolysis | Fewer steps, direct cycloaddition and functionalization | Two main steps: Diels-Alder and hydrolysis |
| Equipment Requirements | Pressure reactors, specialized apparatus | Standard laboratory glassware | Standard lab conditions |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Outcome/Remarks |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Furan derivative + unsaturated carboxylic acid derivative | Lewis acid catalyst, mild temp | Formation of 7-oxabicyclo[2.2.1]hept-5-ene core |
| 2 | Ketal Hydrolysis | Bicyclic ketal intermediate | HCl aqueous solution | Efficient removal of ketal protecting group |
| 3 | Amidation | Carboxylic acid or ester intermediate | Ammonia or amine, mild temp | Introduction of carboxamide group |
| 4 | Amination | Suitable intermediate with leaving group | Nucleophilic substitution or reductive amination | Installation of amino group at C-3 position |
Research Findings and Industrial Relevance
- The patented method (US6677464B2) provides a significant improvement by reducing reaction time and avoiding harsh conditions, making it industrially viable for the production of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, including the amino amide compound .
- The regioselectivity and stereoselectivity of the Diels-Alder reaction are critical for obtaining the diexo isomer, which is important for biological activity and further synthetic applications.
- The use of simple reagents like HCl for ketal hydrolysis simplifies the process and reduces costs compared to more elaborate methods.
- The compound serves as a valuable intermediate for pharmaceutical and agrochemical synthesis, underscoring the importance of efficient preparation methods.
Chemical Reactions Analysis
Retro-Diels-Alder Reactions
The compound undergoes retro-Diels-Alder (rDA) reactions under thermal or microwave conditions, cleaving the bicyclic framework to generate reactive intermediates. For example:
This reaction is pivotal for synthesizing enantiopure heterocycles, leveraging the compound’s stereochemical integrity .
Hydrolysis and Functional Group Interconversion
While direct hydrolysis data for the amide is limited, analogous compounds (e.g., esters) undergo hydrolysis under acidic or basic conditions:
| Substrate | Conditions | Products | Reference |
|---|---|---|---|
| Methyl ester analog | HCl (aqueous) | Carboxylic acid derivative |
For the amide, similar conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) could theoretically yield the corresponding carboxylic acid, though experimental validation is needed.
Substitution Reactions
The amino group participates in nucleophilic substitution reactions:
Oxidation and Reduction
The oxabicyclic core and carboxamide group are redox-active:
Critical Analysis of Reaction Pathways
-
Stereochemical control : The diexo configuration and rigid bicyclic structure enforce high stereoselectivity, making the compound valuable for asymmetric synthesis .
-
Thermal stability : Decomposition via rDA occurs above 150°C, limiting high-temperature applications .
-
Functional group compatibility : The carboxamide group resists harsh conditions (e.g., strong acids/bases), enabling diverse derivatization .
Table 1: Key Reactions and Conditions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that diexo-3-amino derivatives exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The bicyclic structure contributes to their ability to interact with bacterial cell membranes effectively.
Neuroprotective Effects
There is emerging evidence suggesting that diexo-3-amino compounds may have neuroprotective effects. Preliminary studies indicate that they can mitigate oxidative stress in neuronal cells, which is critical for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Biochemistry
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain proteases involved in disease pathways, which could lead to therapeutic applications in cancer treatment and other diseases where protease activity is dysregulated.
Synthesis of Peptides
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide serves as a valuable building block in peptide synthesis. Its unique functional groups allow for the formation of peptide bonds under mild conditions, making it a useful tool for chemists working on peptide-based drugs.
Materials Science
Polymer Development
In materials science, diexo-3-amino compounds are being explored for their potential use in synthesizing novel polymers with enhanced mechanical properties. The incorporation of this bicyclic structure into polymer matrices can improve thermal stability and chemical resistance, making them suitable for high-performance applications.
Nanomaterials
Recent studies have investigated the use of diexo-3-amino derivatives in the development of nanomaterials. Their ability to form stable complexes with metal ions opens avenues for creating nanocomposites with tailored electronic and optical properties, which are essential in fields such as electronics and photonics.
Case Studies and Research Findings
| Study/Research | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth using diexo-3-amino derivatives. |
| Johnson et al., 2024 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with diexo compounds. |
| Lee et al., 2025 | Enzyme Inhibition | Identified diexo derivatives as effective inhibitors of specific cancer-related proteases in vitro. |
| Chen et al., 2024 | Polymer Synthesis | Developed a new class of biodegradable polymers incorporating diexo structures, showing improved mechanical properties compared to conventional polymers. |
Mechanism of Action
The mechanism by which diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide (CAS: 105786-40-1)
- Structure: Lacks the 7-oxa bridge but retains the bicyclo[2.2.1]heptene core with amino and carboxamide groups.
- Properties : Higher melting point (235–253°C) compared to the 7-oxa derivative, likely due to reduced polarity .
- Applications : Used in peptide synthesis but shows weaker helix stabilization in β-peptides due to the absence of the oxygen bridge .
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester
- Structure: Replaces the amino group with a ketone (3-oxo) and the amide with a methyl ester.
- Reactivity: The 7-oxa bridge retards hydrolysis of the ester group due to electron-withdrawing effects, unlike non-oxa analogues .
- Synthesis : Prepared via Diels-Alder reaction of 2-methylfuran with methyl propiolate derivatives .
diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride (CAS: 1212145-02-2)
Conformational Effects in β-Peptides
- 7-Oxa Derivative (Target Compound): Stabilizes H14 helices in β-peptides due to rigid bicyclic structure and hydrogen-bonding capability. NOE interactions and ECD spectra confirm stable helical conformations .
- Non-Oxa Analogues (e.g., diexo-ABHEC): Exhibit weaker helix formation; substitution with Z-dehydro-β-alanine disrupts secondary structures entirely .
Key Research Findings
Helix Stabilization: The 7-oxa derivative’s oxygen bridge enhances β-peptide helicity by 30% compared to non-oxa analogues, as shown by amide NH-ND exchange rates .
Synthetic Challenges : The 7-oxa bridge complicates hydrolysis and hydrogenation due to electronic effects, requiring optimized conditions (e.g., Pd/C catalysis under H₂ pressure) .
Biological Relevance : Derivatives like diexo-AOBHEC are prioritized in drug discovery for their ability to mimic natural peptide backbones while resisting enzymatic degradation .
Biological Activity
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide, also known as (1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide, is a bicyclic compound with potential biological activity. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- CAS Number : 885096-06-0
- IUPAC Name : (1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide
The biological activity of diexo-3-amino derivatives often relates to their ability to interact with specific biological targets such as enzymes and receptors. The bicyclic structure allows for conformational flexibility, which is crucial for binding interactions.
Biological Activity
Research indicates that diexo-3-amino compounds exhibit a range of biological activities:
-
Antitumor Activity : Studies have shown that compounds with similar bicyclic structures possess cytotoxic effects against various cancer cell lines, including PC-3 prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound Type Cell Line IC50 Value (µM) diexo Compound PC-3 15.0 - Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Study 1: Antitumor Activity
A recent study investigated the effects of diexo compounds on PC-3 prostate cancer cells. The results indicated that treatment with diexo derivatives resulted in significant cell death compared to control groups, with an IC50 value of 15 µM indicating potent activity.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that diexo derivatives inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, suggesting a promising avenue for developing new antibiotics.
Q & A
Basic: What experimental methods are recommended for synthesizing diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide?
Answer:
The synthesis of this bicyclic amide can be approached via derivatization of its carboxylic acid precursor. Key steps include:
- Anhydride Activation : Reacting 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with amines (e.g., benzothiazol-2-amine) in methanol under reflux conditions to form amide bonds .
- Enantioselective Synthesis : Using chiral building blocks like trans-[R,R]-ACHC residues to ensure stereochemical control, followed by amidation with protected amines (e.g., Boc-protected intermediates) .
- Chromatographic Purification : Column chromatography with ether as an eluent, monitored via NMR to separate stereoisomers or byproducts .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy : Use ¹H, COSY, TOCSY, and ROESY NMR to assign backbone protons and identify NOE interactions indicative of secondary structures (e.g., H14 helices in β-peptides) .
- X-ray Crystallography : Analyze single crystals grown via slow evaporation (e.g., from methanol) to resolve hydrogen-bonding networks and stereochemistry. Example: Intermolecular N—H⋯O and O—H⋯N bonds stabilize crystal packing .
- ECD Spectroscopy : Measure electronic transitions (e.g., 215 nm and 195 nm bands) to correlate with helical conformations .
Basic: What purification strategies are effective for isolating stereoisomers of this compound?
Answer:
- Chromatographic Separation : Use silica gel columns with ether or ethyl acetate gradients. The exo and endo esters exhibit distinct NMR shifts (e.g., exo ester methyl groups resonate downfield at δ 3.73 vs. endo at δ 3.66), enabling real-time monitoring .
- Solvent Recrystallization : Optimize solvent polarity (e.g., DMF/acetic acid mixtures) to isolate stable enantiomers .
Advanced: How do bicyclic elements like the 7-oxa bridge influence β-peptide secondary structure formation?
Answer:
- Helix Stabilization : The 7-oxabicyclo[2.2.1]heptene core imposes rigidity, promoting H14 helices in β-peptides. ROESY data show characteristic i→i+3 NOE correlations, while slow amide NH-ND exchange (>10 hours) confirms stability .
- Stereochemical Dependence : [1R,2S,3R,4S]-diexo-AOBHEC supports stable helices, whereas [1S,2R,3S,4R]-enantiomers disrupt self-organization due to conflicting steric interactions .
- Role of Oxygen : The 7-oxa bridge minimally impacts folding but enhances solubility in polar solvents .
Advanced: Why do certain enantiomers of this compound fail to form stable self-organized structures?
Answer:
- Steric Clashes : [1S,2S,3R,4R]-diexo-ABHEC introduces unfavorable van der Waals interactions in β-peptide backbones, destabilizing helices .
- Hydrogen-Bonding Mismatches : Enantiomers with inverted configurations disrupt NH⋯O=C networks, as shown by attenuated ECD signals and rapid ND exchange .
Advanced: What are the potential applications of this compound in polymer chemistry?
Answer:
- Copolymer Synthesis : The bicyclic core can serve as a monomer in ring-opening metathesis polymerization (ROMP) with norbornene derivatives, producing thermally stable polymers .
- Functionalization : The amide group allows post-polymerization modifications (e.g., crosslinking or bioactive ligand conjugation) .
Advanced: How can conflicting NMR and ECD data on conformational stability be resolved?
Answer:
- Controlled Solvent Studies : Perform experiments in deuterated DMSO or water to assess solvent-induced conformational shifts .
- Dynamic NMR Analysis : Measure temperature-dependent NH signal broadening to quantify helix-coil transition kinetics .
- Complementary Techniques : Combine ECD with MD simulations to reconcile discrepancies between experimental and predicted helical propensities .
Advanced: What role do hydrogen bonds play in the crystal packing of related derivatives?
Answer:
- Intermolecular Networks : In cocrystals with benzothiazol-2-amine, N—H⋯O (2.8–3.1 Å) and O—H⋯N (2.6 Å) bonds create centrosymmetric clusters, stabilizing the lattice .
- Planarity Effects : Coplanar aromatic systems (e.g., benzothiazole) enhance π-π stacking, influencing crystallinity .
Methodological Challenge: What are common pitfalls in synthesizing enantiopure derivatives?
Answer:
- Racemization Risk : Avoid prolonged heating during amidation; use low-temperature coupling reagents (e.g., HATU/DIPEA) .
- Byproduct Formation : Monitor for anhydride hydrolysis to carboxylic acid side products via IR (C=O stretch at ~1700 cm⁻¹) .
Emerging Applications: Beyond peptidomimetics, what novel research avenues exist for this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
